N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Overview
Description
N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and a phthalimide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 4-bromo-2-chlorobenzoyl chloride with an appropriate amine to form the benzoyl intermediate.
Coupling with Phthalimide: The benzoyl intermediate is then coupled with phthalimide under basic conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, or organometallic reagents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: shares similarities with other phthalimide derivatives, such as thalidomide and lenalidomide.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H14BrClN2O4 |
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Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C23H14BrClN2O4/c24-13-9-10-19(17(11-13)21(29)16-7-3-4-8-18(16)25)26-20(28)12-27-22(30)14-5-1-2-6-15(14)23(27)31/h1-11H,12H2,(H,26,28) |
InChI Key |
GDGMOSHJRJZVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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